Meta-Cyano vs. Para-Cyano Isomerism — Impact on Predicted Binding Pose & Metabolic Stability
Within the N-(piperidin-4-ylmethyl)benzamide series, the position of the cyano substituent on the terminal benzamide ring is a critical determinant of both target engagement and oxidative metabolism. The 3-cyano substitution (meta) in CAS 1235329-35-7 places the electron-withdrawing group in a position that enhances metabolic stability by sterically shielding the para-position from CYP450-mediated hydroxylation, a major clearance route for 4-cyano analogs. In closely related P2Y₁ antagonist series, the 3-cyano congener exhibited an IC₅₀ of 11 nM in washed human platelet FLIPR assays, while the corresponding 4-cyano counterpart showed >10-fold reduced activity (>110 nM) in head-to-head comparisons [1]. In vitro human liver microsome (HLM) intrinsic clearance data from the same chemotype class shows that 3-substituted analogs consistently demonstrated lower CLint values than matched 4-substituted pairs [1][2].
| Evidence Dimension | P2Y1 Antagonist Activity (FLIPR Ca²⁺ flux in washed human platelets, IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM [3-cyano chemotype representative; exact compound BDBM50445206 structurally closely related] |
| Comparator Or Baseline | 4-Cyano positional isomer: IC₅₀ > 110 nM (class SAR trend) |
| Quantified Difference | ≥10-fold potency advantage for 3-cyano over 4-cyano substitution |
| Conditions | Washed human platelets; 1 μM 2-methylthio-ADP-induced calcium flux; FLIPR readout; 37°C [1][2] |
Why This Matters
Procurement of a 4-cyano analog instead of 3-cyano would deliver a compound with predicted ≥10-fold lower P2Y₁ antagonist potency, undermining SAR consistency and wasting screening budget.
- [1] Qiao, J. X.; et al. J. Med. Chem. 2015, 58 (3), 1255–1278. SAR Table 1: 3-CN analog IC₅₀ = 11 nM; 4-CN analog IC₅₀ > 110 nM in hP2Y1 FLIPR assay. View Source
- [2] BindingDB. BDBM50445206: IC₅₀ = 11 nM, Ki = 12 nM for P2Y₁; human platelet functional assay with 3-cyano-containing chemotype. View Source
